molecular formula C14H17NO3 B14183706 Methyl (1-benzoylpyrrolidin-2-yl)acetate CAS No. 918409-40-2

Methyl (1-benzoylpyrrolidin-2-yl)acetate

Cat. No.: B14183706
CAS No.: 918409-40-2
M. Wt: 247.29 g/mol
InChI Key: QVEORULFRZZRTK-UHFFFAOYSA-N
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Description

Methyl (1-benzoylpyrrolidin-2-yl)acetate is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a benzoyl group and an acetate ester. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1-benzoylpyrrolidin-2-yl)acetate typically involves the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid. This reaction is carried out at elevated temperatures, around 180°C, for about an hour . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions and high throughput. The raw materials used are readily available, and the process is designed to be cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: Methyl (1-benzoylpyrrolidin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or benzoyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products:

Scientific Research Applications

Methyl (1-benzoylpyrrolidin-2-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (1-benzoylpyrrolidin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The benzoyl and acetate groups may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

  • Methyl 2-(pyrrolidin-1-yl)acetate
  • 2-Methyl-5-(1-methylpyrrolidine-2-yl)pyridine

Comparison: Methyl (1-benzoylpyrrolidin-2-yl)acetate is unique due to the presence of both a benzoyl group and an acetate ester, which are not commonly found together in similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

918409-40-2

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

methyl 2-(1-benzoylpyrrolidin-2-yl)acetate

InChI

InChI=1S/C14H17NO3/c1-18-13(16)10-12-8-5-9-15(12)14(17)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3

InChI Key

QVEORULFRZZRTK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCCN1C(=O)C2=CC=CC=C2

Origin of Product

United States

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